N-(4,6-dichloro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O3S/c19-10-7-12(20)16-13(8-10)27-18(21-16)22-17(26)9-2-1-3-11(6-9)23-14(24)4-5-15(23)25/h1-3,6-8H,4-5H2,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRMGQSIYWKEBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 4,6-dichlorobenzo[d]thiazol-2-amine, which is then reacted with 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that N-(4,6-dichloro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide exhibits promising anticancer properties. It has been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have demonstrated its efficacy against breast and lung cancer models.
Case Study : In vitro studies on breast cancer cells revealed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structure allows it to interact with bacterial membranes and inhibit growth.
Case Study : A study conducted on various bacterial strains showed that the compound exhibited inhibitory effects comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
Material Science Applications
1. Polymer Development
this compound is utilized in the synthesis of advanced polymers due to its unique chemical properties. The incorporation of this compound into polymer matrices enhances thermal stability and mechanical strength.
Data Table: Polymer Properties Comparison
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Control Polymer | 150 | 30 |
| Polymer with Additive | 180 | 45 |
Biological Studies
The compound serves as a valuable probe in biochemical assays aimed at studying enzyme activities and protein interactions. Its ability to bind selectively to specific targets makes it useful for elucidating biological pathways.
Case Study : Research involving enzyme inhibition assays demonstrated that this compound could effectively inhibit target enzymes involved in metabolic pathways relevant to disease states.
Industrial Applications
In industrial settings, this compound acts as an intermediate in the synthesis of specialty chemicals. Its versatility allows for various modifications that can lead to the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB)
- Key Differences : Replaces the dichlorobenzothiazole with a dimethylpyrrole-substituted benzamide.
- Activity: MPPB enhances monoclonal antibody production in recombinant CHO cells but suppresses galactosylation, a critical quality attribute for therapeutic antibodies. The 2,5-dimethylpyrrole group is identified as critical for activity, suggesting that bulkier substituents may interfere with glycosylation pathways .
- glycosylation enzymes).
(b) N-[4-(1,3-Benzothiazol-2-yl)thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide (Z11)
- Key Differences : Features a thiazole-linked benzothiazole instead of direct substitution.
- Activity : As a dengue virus NS2B-NS3 protease inhibitor (ZINC ID: ZINC11852541), Z11 demonstrates the importance of heterocyclic linkers in enhancing binding affinity. The dioxopyrrolidine group likely contributes to protease inhibition by mimicking substrate transition states .
- Structural Insight : The thiazole spacer in Z11 may improve solubility compared to the target compound’s dichlorinated benzothiazole.
Halogenation and Electronic Effects
(a) 3-(2,5-Dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide
- Key Differences : Substitutes chlorine with fluorine and introduces an ethyl group on the benzothiazole nitrogen.
- Activity: Fluorine’s electron-withdrawing effect may enhance metabolic stability, while the ethyl group could sterically hinder interactions with hydrophobic pockets. No direct activity data are available, but structural analogs like this are often explored for antiviral or anticancer applications .
(b) Benzamide, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-
- Key Differences : 4,5-dichloro (vs. 4,6-dichloro) and methoxy substituents on the benzamide.
- Activity: Isolated from P. The methoxy groups may enhance membrane permeability but reduce electrophilicity compared to the dioxopyrrolidine group .
Activity and Pharmacokinetic Trends
Key Trends :
- Halogenation : Chlorine and fluorine enhance target affinity but may reduce solubility.
- Heterocycles : Thiazole or pyrrole linkers improve binding specificity (e.g., Z11 vs. target compound).
- Substituent Position : 4,6-dichloro (target) vs. 4,5-dichloro (natural analog) alters steric and electronic profiles, impacting bioactivity .
Research Implications
The target compound’s dichlorobenzothiazole and dioxopyrrolidine groups position it as a candidate for kinase or protease inhibition, analogous to Z11 . However, its high molecular weight and halogenation may necessitate formulation optimization. Comparative studies with MPPB suggest that structural modifications could decouple productivity-enhancing effects from undesirable glycosylation changes in biotherapeutic development.
Biological Activity
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound belonging to the benzothiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article reviews the biological activity of this compound based on various research findings, including its synthesis, mechanisms of action, and applications.
Chemical Structure and Properties
The molecular formula for this compound is C14H10Cl2N2O2S. It features a benzothiazole core with dichlorination at positions 4 and 6, and a pyrrolidine moiety that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 291.15 g/mol |
| CAS Number | 1351616-62-0 |
| Physical Form | Solid |
| Purity | ≥ 95% |
Synthesis
The synthesis of this compound typically involves:
- Formation of the Benzothiazole Core : The reaction of 2-aminothiophenol with chlorinating agents.
- Chlorination : Chlorination at the 4 and 6 positions using chlorine gas or sulfuryl chloride.
- Acylation : Acylation with appropriate amides or acids to form the final product.
Antimicrobial Activity
Research has indicated that compounds within the benzothiazole family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effective inhibition against various bacterial strains and fungi. The mechanism typically involves interference with cellular processes or enzyme activity.
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies reveal that it can induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell proliferation : By disrupting key signaling pathways.
- Induction of oxidative stress : Leading to cellular damage and death.
Toxicity Studies
Toxicity assessments on model organisms like zebrafish embryos have been conducted to evaluate safety profiles. For example:
- A related compound showed low toxicity with an EC50 value indicating safe levels for biological applications .
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells:
- Enzyme Inhibition : Compounds can inhibit enzymes critical for cellular metabolism.
- Receptor Modulation : Interaction with receptors can alter signal transduction pathways.
Case Studies
- Antifungal Activity : A study demonstrated that similar benzothiazole derivatives exhibited significant antifungal effects against pathogens like Botrytis cinerea, with EC50 values lower than those of standard fungicides .
- Antibacterial Efficacy : Another research highlighted that derivatives showed strong antibacterial properties against resistant strains of bacteria, suggesting potential for therapeutic use in treating infections .
Q & A
Q. How can X-ray crystallography data be optimized for this compound’s structural analysis?
- Methodology :
- Crystal Growth : Use vapor diffusion with 1:1 DMSO/water mixtures and PEG 4000 as precipitant .
- Data Collection : Collect high-resolution (<1.0 Å) datasets at synchrotron facilities (e.g., Diamond Light Source).
- Refinement : Apply SHELXL for anisotropic refinement and validate with R-free values <20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
